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Compound of Interest

Compound Name: YKL-06-061

Cat. No.: B15602663

YKL-06-061: A Preclinical Comparative Guide for
a Novel SIK Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the therapeutic potential of YKL-06-061, a
second-generation salt-inducible kinase (SIK) inhibitor, based on available preclinical data. By
objectively comparing its performance with alternative compounds and detailing supporting
experimental evidence, this document aims to inform future research and development
initiatives.

Abstract

YKL-06-061 is a potent and selective inhibitor of salt-inducible kinases 1, 2, and 3 (SIK1, SIK2,
and SIK3).[1][2][3][4][5] Preclinical studies have demonstrated its therapeutic potential across a
range of applications, including neurology, oncology, and dermatology. This guide summarizes
the key findings from these studies, offering a comparative analysis with other SIK inhibitors
and standard-of-care treatments where applicable. Detailed experimental protocols and
signaling pathway diagrams are provided to facilitate a deeper understanding of its mechanism
of action and to support the design of future investigations.

Comparative Efficacy of YKL-06-061
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The therapeutic efficacy of YKL-06-061 has been evaluated in several preclinical models,
demonstrating promising results in seizure prevention, anti-cancer activity, and induction of skin
pigmentation.

In Vitro Potency and Selectivity

YKL-06-061 exhibits high potency against SIK isoforms, with IC50 values in the low nanomolar
range.[1][2][3][4][5] Its selectivity has been profiled against a broad panel of kinases, revealing
a favorable profile with limited off-target activity.[3][6]

Compound SIK1 IC50 (nM)  SIK2 IC50 (nM)  SIK3IC50 (nM)  Notes
Potent second-
generation SIK
YKL-06-061 6.56 1.77 20.5 o
inhibitor.[1][2][3]
[4]
Another second-
YKL-06-062 2.12 1.40 2.86 generation SIK
inhibitor.[7]
HG-9-91.01 Comparable to Comparable to Comparable to First-generation
YKL-06-061 YKL-06-061 YKL-06-061 SIK inhibitor.[6]
YKL-05-099 ~10 40 ~30 SIK inhibitor.[7]
Selective SIK2
ARN-3236 21.63 <1 6.63 S
inhibitor.[7]
Pan-SIK inhibitor.
GLPG3312 2.0 0.7 0.6

[7]

Table 1: In vitro potency of selected SIK inhibitors.

A kinase selectivity screen of YKL-06-061 against 468 kinases at 1 uM demonstrated high
selectivity.[3][6] While it strongly inhibits SIKs, it also showed inhibitory activity against FRK,
CSF1R, p38a, p38p3, EphB1, and TNK2 at nanomolar concentrations.[3]

Preclinical Efficacy in Seizure Models
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In a pentylenetetrazole (PTZ)-induced seizure model in mice, YKL-06-061 demonstrated

significant anticonvulsant effects.[3][8]

Treatment Group Dosage

Effect Reference

YKL-06-061 20 mg/kg

Decreased seizure

[3]

severity.

Valproic Acid (VPA) -

Effectively prevented 8]
seizures.

Table 2: In vivo efficacy of YKL-06-061 in a mouse model of epilepsy.

Anti-Cancer Potential in Pancreatic Cancer Models

YKL-06-061 has shown promising anti-tumor effects in both in vitro and in vivo models of

pancreatic cancer.[9]

Experimental Model Treatment Key Findings Reference
Inhibited proliferation
and metastasis.
Induced G1/S phase
cell cycle arrest.
Pancreatic cancer Downregulated c-Myc,
o YKL-06-061 _ [°]
cells (in vitro) CDK4, and cyclin D1.
Upregulated SIK1 and
E-cadherin.
Downregulated
vimentin and ZEB-1.
) YKL-06-061 + Synergistically
Pancreatic cancer o _
o Gemcitabine or enhanced anti- [9]
cells (in vitro) o ) )
Doxorubicin proliferative effects.
Xenograft in nude Reduced tumor
o YKL-06-061 [9]
mice (in vivo) growth.
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Table 3: Preclinical anti-cancer activity of YKL-06-061 in pancreatic cancer.

Induction of Skin Pigmentation

Topical application of YKL-06-061 has been shown to induce melanin production in human skin

explants, suggesting its potential as a UV-independent tanning agent.[6]

Experimental Model Treatment

Outcome Reference

Human skin explants Topical YKL-06-061

Significant
pigmentation after 8
days. Increased

melanin content.

Human melanoma
YKL-06-061
cells

Dose-dependent
increase in MITF [1][4]

MRNA expression.

Table 4: Effect of YKL-06-061 on skin pigmentation.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental designs discussed, the following

diagrams have been generated using the DOT language.
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Caption: Simplified signaling pathways affected by YKL-06-061.
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Caption: General workflow for preclinical validation of YKL-06-061.

Experimental Protocols
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In Vitro Kinase Assays

Objective: To determine the half-maximal inhibitory concentration (IC50) of YKL-06-061
against SIK1, SIK2, and SIK3.

Methodology: Biochemical assays were performed using recombinant human SIK kinases.
The inhibitory activity of YKL-06-061 was measured by quantifying the phosphorylation of a
substrate peptide. Data were generated using a radiometric or fluorescence-based assay
format. A dilution series of YKL-06-061 was used to determine the IC50 values.[6]

Kinase Selectivity Profiling: YKL-06-061 was screened at a concentration of 1 uM against a
panel of 468 human kinases using the KinomeScan methodology.[3][6]

Cell-Based Assays for Gene Expression

Objective: To measure the effect of YKL-06-061 on the expression of target genes such as
MITF.

Cell Lines: UACC62 and UACC257 human melanoma cells were used.[1]

Methodology: Cells were treated with varying concentrations of YKL-06-061 (e.g., 0-4 uM for
UACC62; 0-16 uM for UACC257) for a specified duration (e.g., 3 hours).[1] Total RNA was
then extracted, and quantitative real-time PCR (QRT-PCR) was performed to measure the
relative mRNA levels of the target genes.

In Vivo Seizure Model

Objective: To evaluate the anticonvulsant activity of YKL-06-061 in vivo.
Animal Model: Mice were used.

Methodology: Seizures were induced by the administration of pentylenetetrazole (PTZ).
YKL-06-061 (e.g., 20 mg/kg) or a vehicle control was administered prior to PTZ injection.[3]
Seizure severity and latency were observed and scored. Following the behavioral
assessment, brain tissues (hippocampus and prefrontal cortex) were collected for molecular
analysis, such as measuring the expression of immediate early genes (IEGS) like c-fos, Fos-
B, and Egr-1 via qRT-PCR.[8]
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Pancreatic Cancer Xenograft Model

o Objective: To assess the in vivo anti-tumor efficacy of YKL-06-061.
e Animal Model: Nude mice.

e Methodology: Human pancreatic cancer cells were subcutaneously injected into the flanks of
nude mice. Once tumors reached a palpable size, mice were randomized into treatment and
control groups. YKL-06-061 was administered systemically (e.g., intraperitoneally or orally)
at a specified dose and schedule. Tumor volume was measured regularly throughout the
study. At the end of the experiment, tumors were excised for further analysis.[9]

Human Skin Explant Model for Pigmentation

¢ Objective: To determine the effect of topical YKL-06-061 on melanin production in human
skin.

* Methodology: Human skin explants were obtained from surgical discard tissue. YKL-06-061
was applied topically to the skin explants daily for a period of 8 days.[6] At the end of the
treatment period, the skin explants were visually assessed for pigmentation changes and
histologically analyzed using Fontana-Masson staining to quantify melanin content.[6]

Conclusion

The preclinical data for YKL-06-061 strongly support its therapeutic potential in diverse
pathological contexts. Its high potency and selectivity for SIKs, coupled with demonstrated
efficacy in models of epilepsy, pancreatic cancer, and skin pigmentation, make it a compelling
candidate for further development. The comparative data presented in this guide highlight its
favorable profile relative to other SIK inhibitors. The detailed experimental protocols and
pathway diagrams provide a solid foundation for researchers to build upon in future preclinical
and clinical investigations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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